4-(furan-2-ylcarbonyl)-3-hydroxy-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
Description
This compound is a pyrrol-2-one derivative featuring a furan-2-ylcarbonyl group at position 4, a pyridin-3-yl substituent at position 5, and a pyridin-3-ylmethyl group at position 1. Its structural complexity arises from the interplay of aromatic heterocycles (furan, pyridine) and a hydroxylated pyrrolidone core.
Properties
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-2-pyridin-3-yl-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c24-18(15-6-3-9-27-15)16-17(14-5-2-8-22-11-14)23(20(26)19(16)25)12-13-4-1-7-21-10-13/h1-11,17,25H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPITHDNEVQILL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan-2-ylcarbonyl Intermediate: The initial step involves the preparation of the furan-2-ylcarbonyl intermediate through the acylation of furan with an appropriate acyl chloride under Friedel-Crafts conditions.
Pyridine Ring Introduction:
Cyclization and Hydroxylation: The final step involves the cyclization of the intermediate to form the pyrrolone ring, followed by hydroxylation to introduce the hydroxyl group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with potentially enhanced biological activities.
Scientific Research Applications
4-(furan-2-ylcarbonyl)-3-hydroxy-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with nucleic acids.
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Heteroaromatic Substituents : The target compound’s pyridin-3-yl groups (C5 and N1) contrast with phenyl or substituted phenyl groups in analogs like 29 or 15m. Pyridinyl moieties may enhance solubility or metal-coordination capacity compared to purely hydrocarbon aryl groups .
- Carbonyl Diversity : The furan-2-ylcarbonyl group in the target compound differs from benzoyl (29, 20, 21) or benzodioxine-carbonyl (), which may alter electronic properties or metabolic stability.
Melting Points and Yields:
Trends :
- Higher melting points correlate with bulky substituents (e.g., tert-butyl in 20) or electron-withdrawing groups (Cl in 29).
- Yields vary widely (46–63%), influenced by substituent reactivity and synthetic conditions (e.g., reaction time, temperature) .
Structure-Activity Relationship (SAR) Insights
While biological data for the target compound are absent, SAR trends from analogs suggest:
- C5 Aryl Groups : Electron-deficient aryl groups (e.g., 3-Cl-phenyl in 29) may enhance binding to hydrophobic enzyme pockets, whereas electron-rich groups (e.g., 4-NMe2-phenyl in 21) could improve solubility .
- N1 Substituents : Hydrophilic groups (e.g., 2-hydroxypropyl in 29) may improve pharmacokinetics compared to purely alkyl or aromatic groups .
- C4 Carbonyl: Benzoyl derivatives (29, 20) show higher melting points than furanoyl, suggesting stronger crystal lattice interactions, but furanoyl’s smaller size might improve membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
